molecular formula C15H15NOS B2959663 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one CAS No. 14385-59-2

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one

Cat. No.: B2959663
CAS No.: 14385-59-2
M. Wt: 257.35
InChI Key: KMSYVLGJQGXZJB-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by two aromatic rings: a 4-(dimethylamino)phenyl group (ring A) and a 2-thienyl group (ring B). Its molecular formula is C₁₅H₁₅NOS, with a molecular weight of 257.35 g/mol . The compound exhibits stereospecificity in its (2E)-configuration, confirmed by single-crystal X-ray diffraction studies . The dimethylamino group on ring A is electron-donating, while the thienyl group on ring B introduces sulfur-based heteroaromaticity, influencing both electronic and photophysical properties. This compound has been explored for applications in materials science, such as laser dyes, and in biological studies due to its structural similarity to bioactive chalcones .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYVLGJQGXZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino group enhances electron density on ring A, contrasting with electron-withdrawing groups (e.g., SO₂Me in MSPPP) .

Photophysical Properties

Compound Name Absorption λ_max (nm) Fluorescence λ_max (nm) Energy Bandgap (eV) Application
This compound Not reported Not reported Not reported Potential laser dye
MSPPP 403–427 472–533 3.26 Laser dye (ASE observed)
DAPPP 375–395 450–500 3.10 Reference for photophysics

Key Observations :

  • MSPPP’s methylsulfonyl group red-shifts absorption compared to DAPPP, suggesting the target compound’s thienyl group may similarly influence photophysics .

Key Observations :

  • Substitutions at the para position of ring B with electronegative groups (e.g., F in 2j) improve inhibitory activity. The thienyl group’s moderate electronegativity may offer balanced interactions .

Crystallographic and Solid-State Properties

Compound Name Crystal Packing Features Hydrogen Bonding Reference
This compound Planar arrangement with π-π stacking C–H⋯O (ketone and thienyl interactions)
Hm1- 2D planes via C–H⋯O (nitro/ketone) Stronger H-bonding than dimethylamino

Key Observations :

  • The thienyl group’s sulfur atom may disrupt traditional hydrogen-bonding networks seen in nitro- or hydroxy-substituted chalcones .

Biological Activity

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one, a compound belonging to the chalcone class, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H13N
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study reported its efficacy against Leishmania amazonensis, with an effective dose (ED50) of approximately 3.0 ± 0.3 µmol/L .

Anticancer Properties

Chalcones are known for their anticancer potential. The compound has shown remarkable activity against hepatocellular carcinoma cells. In a study comparing new thienyl-substituted acrylonitriles, derivatives of this compound exhibited IC50 values below those of established drugs like sorafenib, indicating strong anti-proliferative effects on cancer cells .

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (Hepatoma)<0.55
SorafenibHepG2>0.55

Trypanocidal and Leishmanicidal Activity

In studies focusing on parasitic diseases, the compound demonstrated significant trypanocidal activity against Trypanosoma cruzi, outperforming standard treatments like Crystal Violet by an impressive margin (8.8-fold higher activity) . This suggests potential as a therapeutic agent for Chagas disease.

The biological activities of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, as evidenced by increased caspase-3 activity .
  • Inhibition of Kinases : It acts as a multi-kinase inhibitor, particularly against VEGFR-2, which is crucial for tumor angiogenesis and growth .
  • Radical Scavenging Properties : The phenolic groups in chalcones contribute to their ability to quench free radicals, enhancing their antioxidant capacity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment : A study evaluated cytotoxicity on V79 cells using multiple endpoints such as nucleic acid content and tetrazolium reduction assays. The results indicated that the compound was less toxic to mammalian cells compared to its efficacy against trypanosomatids .
  • Structural Analysis : Crystal structure analysis revealed nearly planar geometry conducive to π–π stacking interactions, which may enhance its biological activity through better binding with target proteins .
  • 3D-QSAR Studies : Pharmacophore modeling and quantitative structure–activity relationship (QSAR) analyses have been performed to identify structural features responsible for its inhibitory activity against human monoamine oxidase B (hMAO-B).

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